2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide
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Overview
Description
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide is a chemical compound with the molecular formula C12H14ClNO It is known for its unique structure, which includes a chloroacetamide group attached to a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize by-products. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: The tetrahydronaphthalene moiety can undergo oxidation to form naphthalene derivatives, while reduction can lead to further hydrogenation of the aromatic ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are effective.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Oxidation: Naphthalene derivatives are formed.
Reduction: Further hydrogenated tetrahydronaphthalene derivatives are obtained.
Scientific Research Applications
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,4-dinitrophenyl)acetamide: Known for its optical properties and used in various chemical analyses.
N-(2,6-dimethylphenyl)chloroacetamide: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
2,4-dichloroacetanilide: Utilized in the production of herbicides and other agrochemicals.
Uniqueness
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide is unique due to its tetrahydronaphthalene moiety, which imparts distinct chemical and physical properties compared to other chloroacetamide derivatives. This structural feature may contribute to its potential biological activities and applications in various fields of research.
Properties
CAS No. |
220831-97-0 |
---|---|
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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